molecular formula C38H44NO9P B15140585 Tubulin/MMP-IN-1

Tubulin/MMP-IN-1

Cat. No.: B15140585
M. Wt: 689.7 g/mol
InChI Key: KYWNCKLZETWRBX-PFONDFGASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tubulin/MMP-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary information held by the manufacturers and are not publicly disclosed in full .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include stringent quality control measures to maintain consistency and efficacy of the compound .

Chemical Reactions Analysis

Types of Reactions

Tubulin/MMP-IN-1 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents to facilitate the reactions. The conditions typically involve controlled temperatures, pH levels, and reaction times to ensure optimal results .

Major Products Formed

The major products formed from the reactions of this compound include its metabolites, which are generated through the body’s metabolic processes. These metabolites can have varying degrees of biological activity and are studied to understand the compound’s overall efficacy and safety .

Mechanism of Action

Tubulin/MMP-IN-1 exerts its effects through a dual mechanism of action:

    Inhibition of Tubulin Polymerization: By binding to tubulin, the compound prevents the polymerization of microtubules, leading to cell cycle arrest at the G2/M phase.

    Inhibition of Matrix Metalloproteinases: The compound also inhibits matrix metalloproteinases, which are enzymes involved in the degradation of the extracellular matrix.

Properties

Molecular Formula

C38H44NO9P

Molecular Weight

689.7 g/mol

IUPAC Name

[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] 2-[4-[[diethoxyphosphoryl-(2-methylphenyl)methyl]amino]phenyl]acetate

InChI

InChI=1S/C38H44NO9P/c1-8-46-49(41,47-9-2)38(31-13-11-10-12-26(31)3)39-30-19-16-28(17-20-30)25-36(40)48-33-22-27(18-21-32(33)42-4)14-15-29-23-34(43-5)37(45-7)35(24-29)44-6/h10-24,38-39H,8-9,25H2,1-7H3/b15-14-

InChI Key

KYWNCKLZETWRBX-PFONDFGASA-N

Isomeric SMILES

CCOP(=O)(C(C1=CC=CC=C1C)NC2=CC=C(C=C2)CC(=O)OC3=C(C=CC(=C3)/C=C\C4=CC(=C(C(=C4)OC)OC)OC)OC)OCC

Canonical SMILES

CCOP(=O)(C(C1=CC=CC=C1C)NC2=CC=C(C=C2)CC(=O)OC3=C(C=CC(=C3)C=CC4=CC(=C(C(=C4)OC)OC)OC)OC)OCC

Origin of Product

United States

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